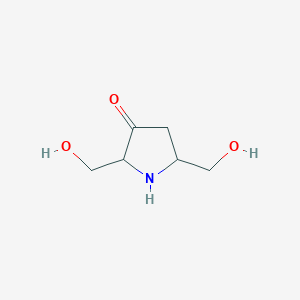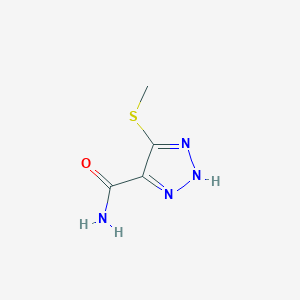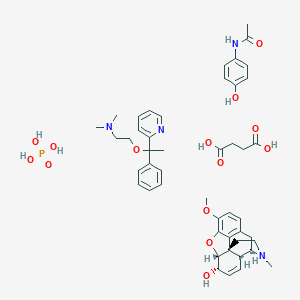
2,5-Bis(hydroxymethyl)pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)pyrrolidin-3-one, also known as Tris(hydroxymethyl)aminomethane, is a widely used compound in scientific research. It is a white crystalline powder with a chemical formula of C4H11NO3 and a molecular weight of 121.14 g/mol. Tris(hydroxymethyl)aminomethane is a tertiary amine and is commonly used as a buffer in biochemistry and molecular biology experiments.
Wirkmechanismus
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Biochemische Und Physiologische Effekte
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane has no known biochemical or physiological effects on living organisms. It is considered safe for laboratory use and has no reported toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used buffer in scientific research due to its ability to maintain a stable pH. It is also inexpensive and readily available. However, it has limitations in that it is not effective for use in experiments that require a pH outside of its buffering range.
Zukünftige Richtungen
There are several future directions for 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane research. One area of interest is the development of new buffer systems that are more effective in specific experimental conditions. Another area of interest is the use of 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane in drug delivery systems and nanotechnology applications.
Conclusion:
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used compound in scientific research due to its ability to maintain a stable pH. It is a safe and inexpensive buffer that has no known toxic effects on living organisms. Future research in 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane may lead to the development of more effective buffer systems and new applications in drug delivery and nanotechnology.
Synthesemethoden
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane can be synthesized by reacting formaldehyde with ammonia and then treating the resulting compound with sodium hydroxide. The reaction produces 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane along with water and sodium formate.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is widely used as a buffer in scientific research. It is commonly used in biochemical and molecular biology experiments to maintain a stable pH. 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is also used in the preparation of electrophoresis buffers, enzyme assays, and protein purification.
Eigenschaften
CAS-Nummer |
104639-21-6 |
|---|---|
Produktname |
2,5-Bis(hydroxymethyl)pyrrolidin-3-one |
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2,5-bis(hydroxymethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C6H11NO3/c8-2-4-1-6(10)5(3-9)7-4/h4-5,7-9H,1-3H2 |
InChI-Schlüssel |
NDFDVAQGBIIVEY-UHFFFAOYSA-N |
SMILES |
C1C(NC(C1=O)CO)CO |
Kanonische SMILES |
C1C(NC(C1=O)CO)CO |
Synonyme |
3-Pyrrolidinone, 2,5-bis(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
